2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique triazine and acetamide functional groups
Preparation Methods
The synthesis of 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate amines and thiols under controlled conditions. The reaction conditions often involve the use of catalysts such as disulfonic acid imidazolium chloroaluminate, which facilitates the formation of the desired product under solvent-free conditions at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxo and amino groups.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and acetamide-containing molecules. For example:
2-methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles: Synthesized using similar catalysts and conditions.
The uniqueness of 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-15-7-3-13(4-8-15)11-17-19(27)25(21)20(24-23-17)30-12-18(26)22-14-5-9-16(29-2)10-6-14/h3-10H,11-12,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMVPXBAGFGZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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